4-Chloro-1-isothiocyanato-2-(trifluoromethyl)benzene

Vue d'ensemble

Description

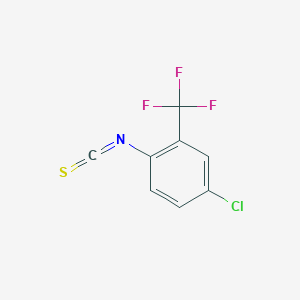

4-Chloro-1-isothiocyanato-2-(trifluoromethyl)benzene is a chemical compound with the molecular formula C8H3ClF3NS. It is also known by other names such as 4-Chloro-2-(trifluoromethyl)phenyl isothiocyanate . This compound is characterized by the presence of a chloro group, an isothiocyanato group, and a trifluoromethyl group attached to a benzene ring.

Méthodes De Préparation

The synthesis of 4-Chloro-1-isothiocyanato-2-(trifluoromethyl)benzene typically involves the reaction of 4-chloro-2-(trifluoromethyl)aniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired isothiocyanate compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Analyse Des Réactions Chimiques

4-Chloro-1-isothiocyanato-2-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The isothiocyanato group can participate in nucleophilic substitution reactions, forming thiourea derivatives.

Addition Reactions: The compound can react with nucleophiles, leading to the addition of nucleophilic species to the isothiocyanato group.

Oxidation and Reduction Reactions: The chloro and trifluoromethyl groups can undergo oxidation and reduction under specific conditions.

Common reagents used in these reactions include nucleophiles such as amines and alcohols, as well as oxidizing and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Scientific Applications of 4-Chloro-1-isothiocyanato-2-(trifluoromethyl)benzene

This compound, also known as 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate, is a chemical compound with diverse applications in scientific research, including organic synthesis, biological studies, and medicinal chemistry .

Organic Synthesis

- Building Block: It serves as a crucial building block in the synthesis of complex organic molecules and heterocycles.

- Nucleophilic Reactions: Its electrophilic nature allows it to participate in various nucleophilic substitution reactions, making it valuable in the development of new chemical entities.

Biological Studies

- Biomolecule Modification: 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate is utilized for the modification of biomolecules such as proteins and peptides.

- Structure-Function Studies: This modification aids in studying the structure-function relationships of these biomolecules, providing insights into their roles in biological systems.

Medicinal Chemistry

- Drug Development: The compound has garnered attention for its potential use in drug development and has been investigated as a reagent in pharmaceutical synthesis.

- Anticancer Applications: It has shown promise in anticancer applications, specifically acting as an inhibitor of soluble epoxide hydrolase (sEH), which is implicated in cancer progression.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been studied for its ability to inhibit sEH, thereby reducing pro-angiogenic effects associated with tumor growth. Structural modifications to enhance its inhibitory effects have been explored in various studies.

Antibacterial Activity

In addition to its anticancer properties, this compound has shown potential antibacterial activity against pathogens like Mycobacterium tuberculosis. A study demonstrated its efficacy in phenotypic whole-cell screening against Mtb, suggesting its potential role in tuberculosis treatment.

Synthesis Optimization

Mécanisme D'action

The mechanism of action of 4-Chloro-1-isothiocyanato-2-(trifluoromethyl)benzene involves the reactivity of the isothiocyanato group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition of enzyme activity or the modification of protein function. The molecular targets and pathways involved depend on the specific biological context in which the compound is used .

Comparaison Avec Des Composés Similaires

4-Chloro-1-isothiocyanato-2-(trifluoromethyl)benzene can be compared with similar compounds such as:

Parachlorobenzotrifluoride: This compound has a similar trifluoromethyl group but lacks the isothiocyanato group, making it less reactive in certain chemical reactions.

4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate: This compound has a similar structure but with different positioning of the functional groups, which can affect its reactivity and applications.

The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and versatility in various chemical and biological applications.

Activité Biologique

4-Chloro-1-isothiocyanato-2-(trifluoromethyl)benzene, with the molecular formula , is a compound characterized by its unique structural features, including an isothiocyanate group that contributes to its reactivity and biological activity. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

The biological activity of this compound is primarily attributed to its isothiocyanate group , which is known for forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity enables the compound to modify protein function and inhibit enzyme activity, which can be pivotal in various biochemical pathways.

Biological Applications

- Enzyme Inhibition : The compound has been utilized in studies focusing on enzyme inhibition due to its ability to react with active site residues in enzymes, leading to altered enzymatic activities.

- Protein Labeling : Its reactive isothiocyanate group allows for bioconjugation techniques, where it can label proteins or antibodies for various biochemical assays.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cell lines. The findings indicate significant cytotoxicity against certain cancer cell lines, suggesting potential applications in cancer therapy:

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| SK-Hep-1 (Liver) | 15.2 | Moderate cytotoxicity observed |

| MDA-MB-231 (Breast) | 12.5 | High sensitivity to treatment |

| NUGC-3 (Gastric) | 20.0 | Variable response noted |

These results indicate that the compound may selectively target specific cancer cells, warranting further investigation into its therapeutic potential .

Interaction with Biological Macromolecules

The compound's interactions with proteins and enzymes have been studied extensively. It has been shown to modify protein structure and function through covalent bonding, which can lead to altered biological activity. For instance, studies indicate that it can effectively inhibit specific enzymes involved in metabolic pathways, thereby influencing cellular processes.

Case Study 1: Antiviral Activity

In a study focused on antiviral properties, this compound was tested against Coxsackie A21 virus infection in mice. The results demonstrated a significant reduction in viral load when treated with the compound, highlighting its potential as an antiviral agent .

Case Study 2: Immunosuppression

Another investigation assessed the immunosuppressive effects of the compound using the sheep erythrocyte assay in mice. The compound exhibited potent immunosuppressive activity, outperforming some established immunosuppressants, indicating its potential utility in transplant medicine or autoimmune disease management .

Propriétés

IUPAC Name |

4-chloro-1-isothiocyanato-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF3NS/c9-5-1-2-7(13-4-14)6(3-5)8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOJRRHXHHCEPTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(F)(F)F)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371531 | |

| Record name | 4-chloro-1-isothiocyanato-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99195-86-5 | |

| Record name | 4-chloro-1-isothiocyanato-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 99195-86-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.